Structural Differentiation: Primary Amine Reactivity Versus Simple Cyclopentylurea
[2-(Aminomethyl)cyclopentyl]urea possesses a primary aminomethyl group (-CH₂NH₂) that is absent in unsubstituted cyclopentylurea (CAS 1194-06-5) [1]. This functional group provides a reactive handle for amide bond formation, reductive amination, and other conjugation chemistries, enabling its use as a versatile intermediate .
| Evidence Dimension | Presence of Primary Amine Functional Group |
|---|---|
| Target Compound Data | 1° amine (-CH₂NH₂) present |
| Comparator Or Baseline | Cyclopentylurea (CAS 1194-06-5): 1° amine absent |
| Quantified Difference | Qualitative (present vs. absent) |
| Conditions | Structural analysis based on chemical formula and IUPAC name |
Why This Matters
The primary amine enables site-specific derivatization and bioconjugation, a capability not possible with simple cyclopentylurea, making it the preferred choice for building more complex chemical probes or drug candidates.
- [1] American Elements. (2022). CAS 1342970-67-5 Safety Data Sheet. Retrieved from https://www.americanelements.com/cas/1342970-67-5 View Source
